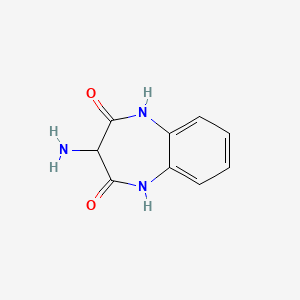

3-amino-1H-1,5-benzodiazepine-2,4(3H,5H)-dione

Cat. No. B8300094

M. Wt: 191.19 g/mol

InChI Key: BZZQVDQDOOUGRQ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07384934B2

Procedure details

Wet 10% Pd/C (37.5 g) with glacial acetic acid (HOAc, 3.75 L). Add 1,5-dihydro-benzo[b][1,4]diazepine-2,3,4-trione 3-(O-methyl-oxime) (150 g, 0.684 mol), and subject the resulting mixture to catalytic hydrogenation under 50 psi H2 at ambient temperature for ˜18 hours until complete by HPLC. Remove the catalyst by filtration over glass fiber paper/Hyflo and rinse with HOAc (2 L). Concentrate the filtrate in vacuo to obtain the crude product as an amber waxy solid. Treat the solid with ethyl acetate (EtOAc, 3 L) and heat to 70° C. with stirring for 1 hour. Allow the slurry to cool to ambient temperature, then force cool to 0° C. Isolate the product by filtration and dry to afford 109.9 g (84%) of the title compound: 1H NMR (300 MHz, DMSO-d6) δ 10.48 (bs, 2H), 7.18 (m, 4H), 3.75 (s, 1H), ˜3.5 (bs, 2H); 13C NMR (75 MHz, DMSO-d6) δ 167.9, 164.5, 129.2, 125.1, 122.2, 55.8, 55.7; IR (KBr) 3375, 3306, 3282, 3047, 2750, 1697, 1670, 1559, 1500, 1433, 1411, 1337, 1307, 1258, 1183 cm−1; V (EtOH) λmax 217 nm (ε 33772), 285 nm (ε 3210); HRMS (ES+) exact mass calc'd for C9H9N3O2 192.0773, Found 192.0768.

Name

1,5-dihydro-benzo[b][1,4]diazepine-2,3,4-trione 3-(O-methyl-oxime)

Quantity

150 g

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

C(O)(=O)C.CO[N:7]=[C:8]1[C:14](=[O:15])[NH:13][C:12]2[CH:16]=[CH:17][CH:18]=[CH:19][C:11]=2[NH:10][C:9]1=[O:20]>[Pd].C(OCC)(=O)C>[NH2:7][CH:8]1[C:14](=[O:15])[NH:13][C:12]2[CH:16]=[CH:17][CH:18]=[CH:19][C:11]=2[NH:10][C:9]1=[O:20]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

3.75 L

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)O

|

Step Two

|

Name

|

1,5-dihydro-benzo[b][1,4]diazepine-2,3,4-trione 3-(O-methyl-oxime)

|

|

Quantity

|

150 g

|

|

Type

|

reactant

|

|

Smiles

|

CON=C1C(NC2=C(NC1=O)C=CC=C2)=O

|

Step Three

|

Name

|

|

|

Quantity

|

37.5 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Pd]

|

Step Four

|

Name

|

|

|

Quantity

|

3 L

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

70 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring for 1 hour

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at ambient temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

for ˜18 hours

|

|

Duration

|

18 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Remove the catalyst

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

by filtration over glass fiber paper/Hyflo

|

WASH

|

Type

|

WASH

|

|

Details

|

rinse with HOAc (2 L)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

Concentrate the filtrate in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to obtain the crude product as an amber waxy solid

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool to ambient temperature

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

force cool to 0° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Isolate the product

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

by filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dry

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC1C(NC2=C(NC1=O)C=CC=C2)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 109.9 g | |

| YIELD: PERCENTYIELD | 84% | |

| YIELD: CALCULATEDPERCENTYIELD | 84% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |